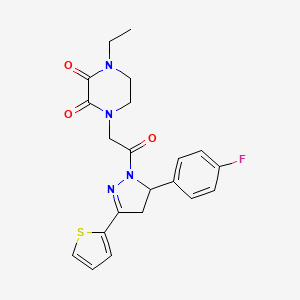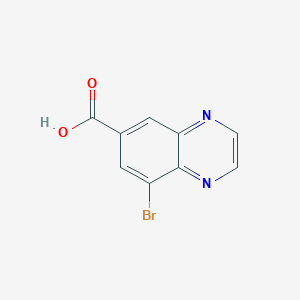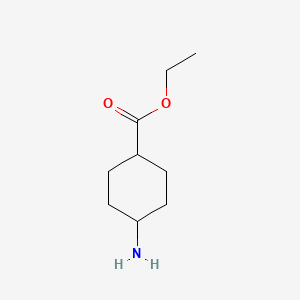![molecular formula C10H16ClN B2951378 N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride CAS No. 2580226-98-6](/img/structure/B2951378.png)
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
Target of Action
This compound is a derivative of ethanamine , which is a type of amine. Amines are known to interact with various biological targets, including receptors and enzymes, and play crucial roles in many biochemical processes .
Mode of Action
Based on its structural similarity to other amines, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Amines are involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The compound’s effects on these pathways would depend on its specific targets and their roles in these pathways.
Pharmacokinetics
They can be metabolized by enzymes such as monoamine oxidases and can be excreted in the urine . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and the pathways they are involved in. For instance, if the compound targets neurotransmitter receptors, it could affect neuronal signaling and potentially influence behaviors and physiological responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the ionization state of amines can change with pH, which can affect their interaction with targets . Additionally, the compound’s stability could be affected by temperature and light.
Propiedades
IUPAC Name |
N-[(3-methylphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-11-8-10-6-4-5-9(2)7-10;/h4-7,11H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYIKZZFZOCADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC(=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methylphenyl)methyl]ethanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-cyclopentyl-N-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2951295.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2951297.png)
![Methyl 6-nitropyrido[1,2-a]benzimidazole-8-carboxylate](/img/structure/B2951298.png)
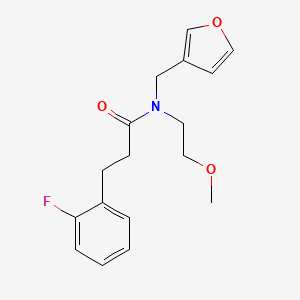

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B2951304.png)
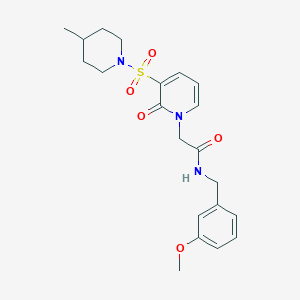
![N-(2-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B2951306.png)

